![molecular formula C13H8ClF3N4 B2910170 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1092346-62-7](/img/structure/B2910170.png)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule known for its unique structure and diverse reactivity. It features a pyrazolo[1,5-a]pyrimidine core, substituted at specific positions with a pyridinyl group, a chlorine atom, and a trifluoromethyl group. This arrangement endows the compound with distinct physical and chemical properties, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized via a multi-step process starting with commercially available reagents. A common route involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate intermediates under controlled conditions.
Cyclization Reaction: A key step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core. This is typically achieved using strong bases or acid catalysts, facilitating the formation of the heterocyclic ring.
Industrial Production Methods
Industrial production often involves optimization of the lab-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Scale-up processes might include continuous flow reactors to enhance reaction efficiency and product isolation techniques such as crystallization and chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyridinyl ring, using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify functional groups, employing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position, using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid as solvent.
Reduction: Lithium aluminum hydride, Hydrogen gas, Palladium on carbon catalyst.
Substitution: Alkoxides, Amines, Anhydrous conditions, Aprotic solvents.
Major Products Formed
Oxidized derivatives: with functional groups such as ketones or carboxylic acids.
Reduced derivatives: like alcohols or amines.
Substituted products: with new groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for synthesizing novel molecules with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound's biological activity is being explored, with studies indicating its potential as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
In the industry, the compound is used in the development of agrochemicals, where its derivatives exhibit herbicidal or pesticidal properties. Its stability and reactivity also make it suitable for use in material science, including polymer and nanomaterial fabrication.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Specific pathways involved depend on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Highlighting Uniqueness
Compared to similar compounds, 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties affecting its reactivity and biological activity.
List of Similar Compounds
7-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
7-[3-Methyl-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
7-[3-Chloro-5-methyl-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
In sum, this compound showcases a balance of structural complexity and functionality, offering a wide range of applications and interesting chemical behavior. Got any experiments or applications in mind for it?
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-4-11-18-3-2-10(21(11)20-7)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBTFOODWQRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)
![(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE](/img/structure/B2910088.png)
![N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2910089.png)
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2910092.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2910094.png)
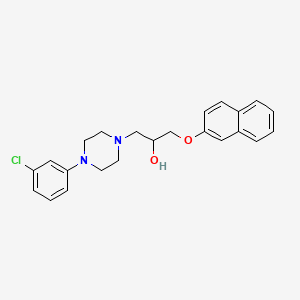
![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2910098.png)
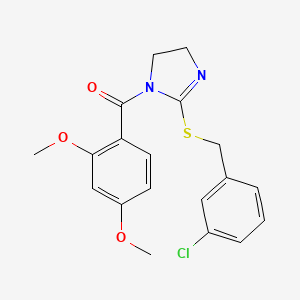
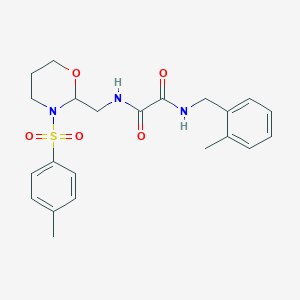
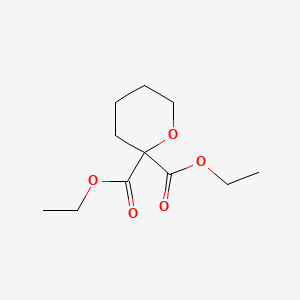
![1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2910102.png)
![8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2910106.png)
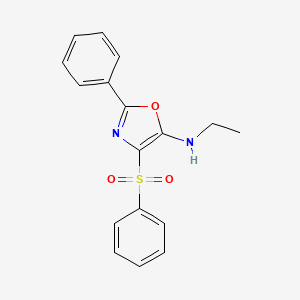
![(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2910110.png)
